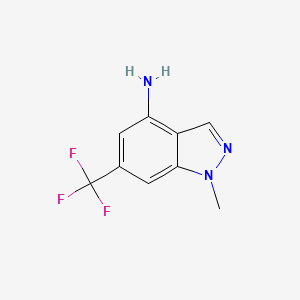

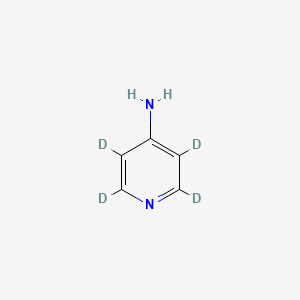

4-Amino(pyridine-d4)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino(pyridine-d4) is a deuterated derivative of 4-aminopyridine, an organic compound with the chemical formula C₅H₄N–NH₂. This compound is one of the three isomeric amines of pyridine and is used extensively in scientific research, particularly in the study of potassium channels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminopyridine typically involves the reduction of 4-nitropyridine-N-oxide. This reduction can be achieved using iron and acetic acid at reflux temperature, resulting in a quantitative yield of 4-aminopyridine . Another method involves the Hofmann degradation of isonicotinamide, using iodine or alkali metal iodide as a catalyst, along with sodium hydroxide or potassium hydroxide and bromine .

Industrial Production Methods

Industrial production of 4-aminopyridine often follows a two-stage synthesis starting from pyridine, which includes 1-(4-pyridyl)pyridinium chloride hydrochloride as an intermediate. This method yields approximately 36-40% . Another industrial method involves a three-stage synthesis with pyridine-N-oxide and 4-nitropyridine-N-oxide as intermediates, achieving a total yield of 65% .

Análisis De Reacciones Químicas

Types of Reactions

4-Aminopyridine undergoes various chemical reactions, including:

Reduction: Reduction of 4-nitropyridine-N-oxide to 4-aminopyridine using iron and acetic acid.

Substitution: Substitution reactions involving nucleophiles, such as the formation of Schiff bases with aldehydes.

Common Reagents and Conditions

Reduction: Iron and acetic acid at reflux temperature.

Substitution: Aldehydes and amines under mild conditions.

Major Products

Reduction: 4-Aminopyridine.

Substitution: Schiff bases and other derivatives.

Aplicaciones Científicas De Investigación

4-Amino(pyridine-d4) has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Employed in the study of potassium channels and neural transmission.

Medicine: Investigated for its potential in treating neurological disorders such as multiple sclerosis.

Industry: Utilized in the production of pesticides and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The primary mechanism of action of 4-aminopyridine involves the inhibition of voltage-gated potassium channels. This inhibition prolongs action potentials and enhances the release of neurotransmitters, thereby facilitating improved neuronal signaling . This mechanism is particularly beneficial in the treatment of neurological disorders, where enhanced neural transmission can mitigate symptoms .

Comparación Con Compuestos Similares

Similar Compounds

3-Aminopyridine: Another isomeric amine of pyridine with similar properties but different reactivity.

2-Aminopyridine: Also an isomeric amine of pyridine, used in different chemical reactions and applications.

Uniqueness

4-Amino(pyridine-d4) is unique due to its deuterated nature, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. Its ability to inhibit voltage-gated potassium channels also sets it apart from other similar compounds .

Propiedades

Fórmula molecular |

C5H6N2 |

|---|---|

Peso molecular |

98.14 g/mol |

Nombre IUPAC |

2,3,5,6-tetradeuteriopyridin-4-amine |

InChI |

InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D |

Clave InChI |

NUKYPUAOHBNCPY-RHQRLBAQSA-N |

SMILES isomérico |

[2H]C1=C(N=C(C(=C1N)[2H])[2H])[2H] |

SMILES canónico |

C1=CN=CC=C1N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[(3,4-Dichlorophenyl)methylamino]phenyl]-3-ethoxypropanoic acid](/img/structure/B13858230.png)

![Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13858235.png)

![8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13858249.png)

![N-((R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)pyrazine-2-carboxamide](/img/structure/B13858278.png)

![5-Carbamoylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B13858313.png)

![2-[4-[4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butyl]-1-piperazinyl]benzonitrile](/img/structure/B13858323.png)